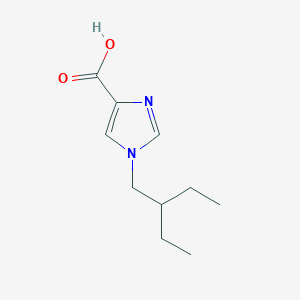

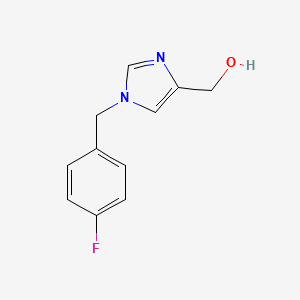

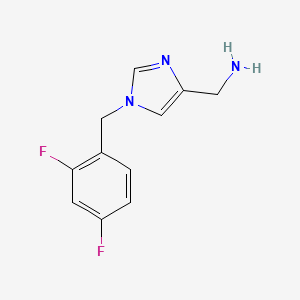

(1-(2,4-difluorobenzyl)-1H-imidazol-4-yl)methanamine

Overview

Description

Synthesis Analysis

The synthesis of (1-(2,4-difluorobenzyl)-1H-imidazol-4-yl)methanamine involves several steps. One of the key intermediates in the synthesis is 2,4-Difluorobenzylamine . This compound has been used in the synthesis of βAla–Aib (N -fluoroarylmethyl)], nonpolar nucleobase dipeptide via Ugi four-component condensation reaction .

Scientific Research Applications

Biological Efficacy and DNA Interaction

Research by Kumaravel and Raman (2017) on benzimidazole derived Schiff bases and their transition metal complexes highlights the interaction of these compounds with DNA through intercalation, demonstrating significant antibacterial and antifungal potencies. This study accentuates the potential use of these complexes in targeting DNA structures for antimicrobial purposes without discussing their pharmacological effects on human subjects (Kumaravel & Raman, 2017).

Fluorescence Properties for Sensing Applications

The synthesis and fluorescence properties of Zn~(2+) fluorescent probes by Zheng Wen-yao (2012) suggest that derivatives similar to the queried compound can be coordinated with Zn2+, resulting in strong fluorescence. This property is essential for developing sensitive and selective probes for metal ions in various environmental and biological contexts (Zheng, 2012).

Novel Methodologies in Organic Synthesis

Galli et al. (2019) described a novel one-pot multicomponent reaction involving imidazole derivatives to synthesize imidazopyrazines. This methodology showcases the versatility of imidazole compounds in facilitating the synthesis of complex organic molecules, presenting a broad application in material science and organic chemistry (Galli et al., 2019).

Corrosion Inhibition

A study by Yadav, Sarkar, and Purkait (2015) explored amino acid compounds including benzimidazole derivatives as inhibitors for steel corrosion in acidic solutions. Their findings suggest potential applications of such compounds in protecting metals from corrosion, highlighting their importance in industrial applications (Yadav, Sarkar, & Purkait, 2015).

Material Science and Polymer Research

The synthesis and characterization of novel poly(amide-ether)s bearing imidazole pendants by Ghaemy, Sharifi, Nasab, and Taghavi (2013) demonstrate the integration of imidazole derivatives into polymers to enhance their physical and optical properties. This research opens pathways for using these derivatives in creating materials with specialized functions, such as high thermal stability and fluorescence (Ghaemy et al., 2013).

Mechanism of Action

Target of Action

It is known that similar compounds, such as 2,4-difluorobenzyl alcohol, interact withAlcohol dehydrogenase 1C in humans . This enzyme plays a crucial role in the metabolism of alcohols in the body.

Mode of Action

Based on its structural similarity to 2,4-difluorobenzyl alcohol, it can be hypothesized that it may interact with its target enzyme to influence its activity .

Properties

IUPAC Name |

[1-[(2,4-difluorophenyl)methyl]imidazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F2N3/c12-9-2-1-8(11(13)3-9)5-16-6-10(4-14)15-7-16/h1-3,6-7H,4-5,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHDXNHCDOHPGRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CN2C=C(N=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

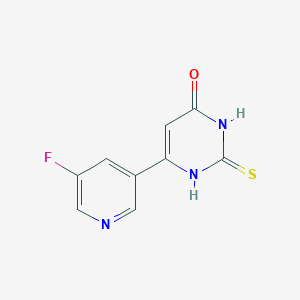

![2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B1474755.png)